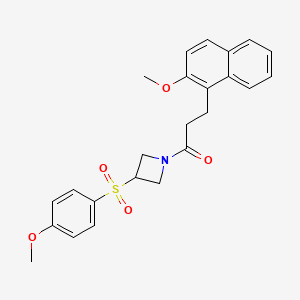

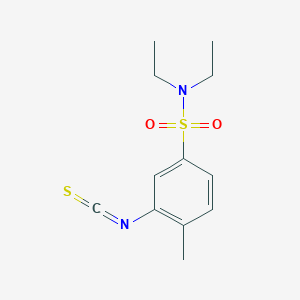

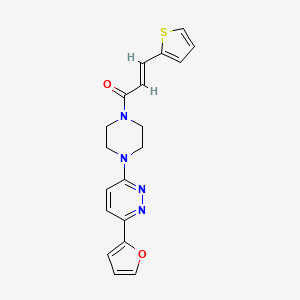

![molecular formula C11H19NO2 B2823680 Methyl 6-azaspiro[4.5]decane-8-carboxylate CAS No. 2377031-46-2](/img/structure/B2823680.png)

Methyl 6-azaspiro[4.5]decane-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 6-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the CAS Number: 2377031-46-2 . It has a molecular weight of 197.28 .

Molecular Structure Analysis

The Inchi Code for “Methyl 6-azaspiro[4.5]decane-8-carboxylate” is 1S/C11H19NO2/c1-14-10(13)9-4-7-11(12-8-9)5-2-3-6-11/h9,12H,2-8H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

Research into the synthesis and pharmacological evaluation of spirodecane derivatives, including those related to Methyl 6-azaspiro[4.5]decane-8-carboxylate, has shown potential in developing dopamine agonists. Brubaker and Colley (1986) explored derivatives for their dopamine agonist activity, noting the significance of the spirodecane structure in pharmacological profiles, though with a focus on peripheral rather than central nervous system activity Brubaker & Colley, 1986.

Chemical Synthesis Innovations

The versatility of spirodecane structures has been demonstrated in synthetic chemistry, contributing to the development of novel synthetic routes and methodologies. Chimichi, Nesi, and Neri (1984) highlighted the use of Pyridazine-4,5-dicarboxylic anhydride in synthesizing tetra-azaspiro[4.5]decane derivatives, showcasing the adaptability of spirocyclic compounds in chemical synthesis Chimichi, Nesi, & Neri, 1984.

Advancements in Organic Synthesis

Matsumura, Aoyagi, and Kibayashi (2003) developed an efficient strategy for constructing the azaspirodecane ring system, a core structure in halichlorine and pinnaic acids, using intramolecular ene reaction of acylnitroso compounds. This approach underscores the importance of spirodecane derivatives in synthesizing complex natural products Matsumura, Aoyagi, & Kibayashi, 2003.

Environmental and Material Science Applications

Akceylan, Bahadir, and Yılmaz (2009) synthesized a Mannich base derivative of a spirodecane compound for the removal of water-soluble carcinogenic azo dyes and aromatic amines, demonstrating the compound's efficacy in environmental remediation. This research presents a practical application of spirodecane derivatives in addressing environmental pollutants Akceylan, Bahadir, & Yılmaz, 2009.

Anticancer Activity

Flefel et al. (2017) investigated new 1-thia-azaspiro[4.5]decane derivatives for their anticancer activity, revealing moderate to high inhibition activities against various human carcinoma cell lines. This study highlights the potential of spirodecane derivatives in developing new therapeutic agents for cancer treatment Flefel et al., 2017.

Propiedades

IUPAC Name |

methyl 6-azaspiro[4.5]decane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-10(13)9-4-7-11(12-8-9)5-2-3-6-11/h9,12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBNGSOWTGLKHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2(CCCC2)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-azaspiro[4.5]decane-8-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

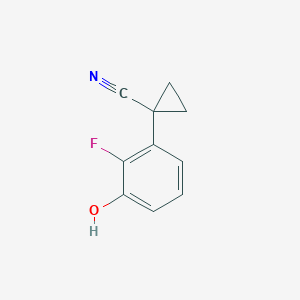

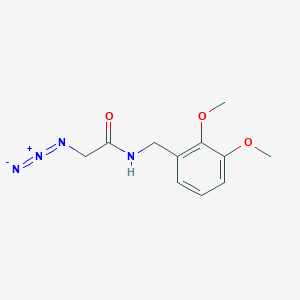

![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2823607.png)

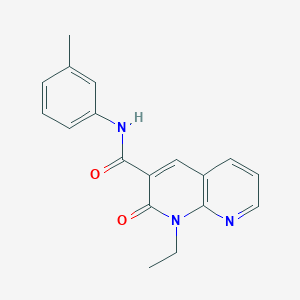

![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)

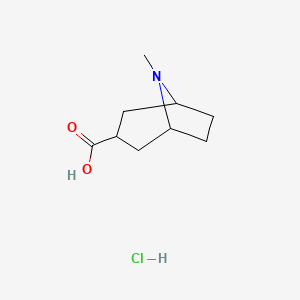

![5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2823614.png)